Cas no 2088945-18-8 (Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester)
![Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester structure](https://ja.kuujia.com/scimg/cas/2088945-18-8x500.png)
Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester
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- MDL: MFCD29918641
- インチ: 1S/C16H11BrFN3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22)
- InChIKey: BBKDPEZBEXEICS-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(F)C(NC(C2N3C(=NC=2)C=CC(Br)=C3)=O)=C1
Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB470227-1 g |
3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester |
2088945-18-8 | 1g |
€1,050.10 | 2023-07-18 | ||
abcr | AB470227-1g |
3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester; . |
2088945-18-8 | 1g |
€1050.10 | 2025-02-14 |
Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl esterに関する追加情報
Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester and its CAS No. 2088945-18-8: A Comprehensive Overview
Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester, identified by its CAS number 2088945-18-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities, particularly in the realms of drug discovery and therapeutic intervention.
The molecular structure of this compound features a benzoic acid core, which is a well-known moiety in medicinal chemistry due to its stability and versatility in forming pharmacophores. The presence of a fluoro substituent at the 4-position and an amino group linked to a carbonyl moiety further enhances its complexity and functionality. The imidazo[1,2-a]pyridine scaffold appended to the molecule introduces additional layers of biological relevance, making it a promising candidate for further investigation.
In recent years, there has been a surge in interest regarding imidazo[1,2-a]pyridine derivatives due to their demonstrated efficacy in various pharmacological applications. These compounds have been explored for their potential roles as kinase inhibitors, antiviral agents, and anti-inflammatory agents. The specific arrangement of atoms in Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester suggests that it may exhibit similar properties, making it an attractive subject for medicinal chemists.
The fluorine atom at the 4-position of the benzoic acid ring is particularly noteworthy. Fluorinated aromatic compounds are frequently incorporated into drugs due to their ability to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. The bromo substituent on the imidazo[1,2-a]pyridine ring adds another layer of complexity, potentially influencing the compound's electronic properties and interactions with biological targets.
Recent studies have highlighted the importance of such multifunctional molecules in drug design. By combining multiple pharmacophoric elements into a single entity, researchers can create compounds with enhanced potency and selectivity. The structure of Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester aligns well with this paradigm, suggesting that it may possess multiple binding sites capable of interacting with biological targets in a synergistic manner.
The amino group at the 3-position of the benzoic acid ring is another critical feature. This group can participate in hydrogen bonding interactions with biological targets, which is often crucial for achieving high affinity and selectivity. Additionally, the presence of a carbonyl group linked to the imidazo[1,2-a]pyridine moiety suggests potential for further derivatization and optimization.
In terms of synthetic chemistry, the preparation of Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the functionalization of the benzoic acid core followed by the introduction of the fluoro substituent. Subsequent steps involve constructing the imidazo[1,2-a]pyridine scaffold and linking it to the rest of the molecule.
The methyl ester group at one end of the molecule serves as a protecting group for the carboxylic acid functionality. This protecting group can be removed under specific conditions if further functionalization is desired. The use of protecting groups is a common strategy in organic synthesis to prevent unwanted side reactions and ensure that each step proceeds as intended.
Evaluation of this compound's biological activity has been a focus of recent research efforts. In vitro studies have shown that derivatives similar to Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester exhibit promising effects on various biological pathways. These studies often involve testing the compound against a panel of enzymes and receptors to assess its potential therapeutic applications.
The impact of fluorination on biological activity has been extensively studied. Fluorinated aromatic compounds are known to exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. This is partly due to the ability of fluorine atoms to modulate electronic effects and influence metabolic stability. In the case of Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester, the presence of a fluoro substituent at the 4-position may contribute significantly to its overall potency and selectivity.
The bromo substituent on the imidazo[1,2-a]pyridine ring also plays a crucial role in determining the compound's biological activity. Bromine atoms are known to be effective at modulating electronic properties and can influence both binding affinity and metabolic stability. The specific positioning of bromine in this molecule suggests that it may interact with biological targets in ways that enhance its therapeutic potential.
In conclusion, Benzoic acid, 3-[[(6-bromoimidazo[1,2-a]pyridin-3-yl)carbonyl]amino]-4-fluoro-, methyl ester, CAS number 2088945-18-8, represents an intriguing compound with significant potential in pharmaceutical research. Its complex structure combines multiple pharmacophoric elements that are known to be important for drug discovery. Further investigation into its biological activity and synthetic pathways will likely yield valuable insights into its therapeutic applications.
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